molecular formula C6H8ClNO B11940531 3-Chloro-N-(2-propyn-1-YL)propionamide CAS No. 42275-96-7

3-Chloro-N-(2-propyn-1-YL)propionamide

Cat. No.: B11940531
CAS No.: 42275-96-7
M. Wt: 145.59 g/mol
InChI Key: PGROOLCWTKTSFM-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-propyn-1-YL)propionamide is a chemical compound with the molecular formula C6H8ClNO and a molecular weight of 145.59 g/mol . It is known for its unique structure, which includes a chloro group, a propynyl group, and a propionamide moiety. This compound is utilized in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(2-propyn-1-YL)propionamide typically involves the reaction of 3-chloropropionyl chloride with propargylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(2-propyn-1-YL)propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Addition: Halogens (e.g., bromine) in solvents like carbon tetrachloride.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of azides or thiocyanates.

    Addition: Formation of dihalides.

    Oxidation: Formation of oxides.

    Reduction: Formation of amines.

Scientific Research Applications

3-Chloro-N-(2-propyn-1-YL)propionamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2-propyn-1-YL)propionamide involves its interaction with nucleophilic sites on biological molecules. The chloro group can form covalent bonds with nucleophiles, leading to the modification of proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-(2-propyn-1-YL)propionamide is unique due to the presence of both a chloro group and a propynyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and biochemical research .

Properties

CAS No.

42275-96-7

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

IUPAC Name

3-chloro-N-prop-2-ynylpropanamide

InChI

InChI=1S/C6H8ClNO/c1-2-5-8-6(9)3-4-7/h1H,3-5H2,(H,8,9)

InChI Key

PGROOLCWTKTSFM-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)CCCl

Origin of Product

United States

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